
(Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile is an organic compound with a unique structure that includes a chloro group, a hydroxy group, a methylene group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a suitable aldehyde with a nitrile compound under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde, depending on the specific conditions used.
Reduction: The major product is an amine.
Substitution: The major products are the substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme mechanisms and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific biological context. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-5-Chloro-3-hydroxy-2-methylene-5-phenylpent-4-enenitrile: shares structural similarities with other compounds that contain chloro, hydroxy, methylene, and phenyl groups.
Nonbenzodiazepines: These compounds, such as zolpidem and zaleplon, have similar pharmacological effects but different chemical structures.
AIE Luminogens: Compounds like Oxa-p TPE and Oxa-m TPE, which contain tetraphenylethene and oxadiazole units, have similar applications in materials science.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1219452-64-8 |
|---|---|
Fórmula molecular |
C12H10ClNO |
Peso molecular |
219.66 g/mol |
Nombre IUPAC |
(Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enenitrile |
InChI |
InChI=1S/C12H10ClNO/c1-9(8-14)12(15)7-11(13)10-5-3-2-4-6-10/h2-7,12,15H,1H2/b11-7- |
Clave InChI |
IHUSZXDIWZGVAB-XFFZJAGNSA-N |
SMILES isomérico |
C=C(C#N)C(/C=C(/C1=CC=CC=C1)\Cl)O |
SMILES canónico |
C=C(C#N)C(C=C(C1=CC=CC=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


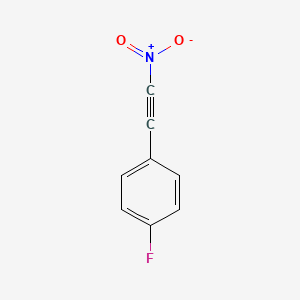
![2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol](/img/structure/B13959755.png)
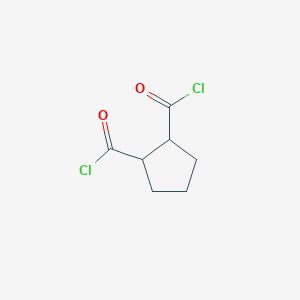
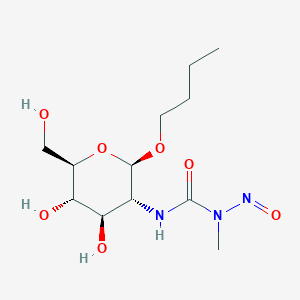
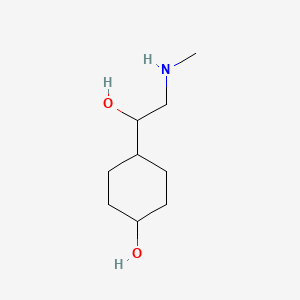
![2-(Methylamino)-6-benzo[D]thiazoleacetic acid](/img/structure/B13959765.png)
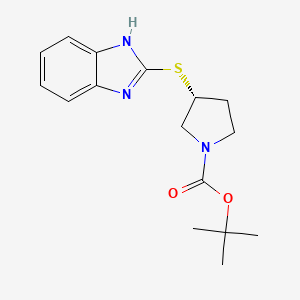
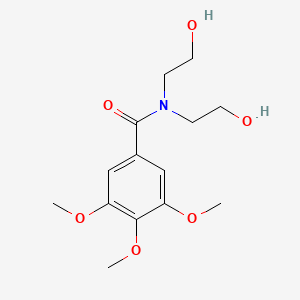
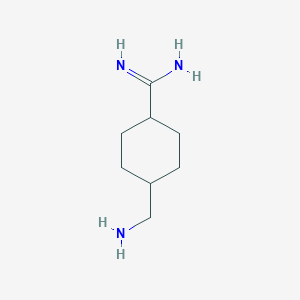
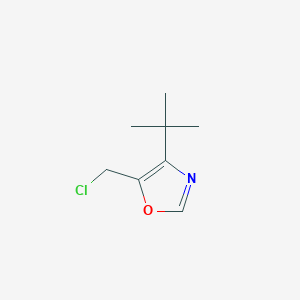
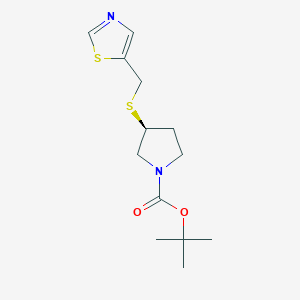
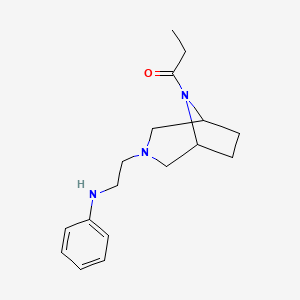
![ethyl 5-oxo-5H-iMidazo[2,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13959803.png)
![2-(Prop-1-en-2-yl)benzo[d]thiazole](/img/structure/B13959807.png)
